molecular formula C18H19N3O3S B10948660 N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide

N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B10948660
M. Wt: 357.4 g/mol
InChI Key: RNQFGOMHYBYIQY-UHFFFAOYSA-N
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Description

N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with dimethyl groups and a naphthylsulfonyl group attached to a propanamide backbone. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate diketones or hydrazines.

    Introduction of dimethyl groups: Through alkylation reactions.

    Attachment of the naphthylsulfonyl group: Via sulfonylation reactions.

    Formation of the propanamide backbone: Through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the naphthyl group.

    Reduction: Reduction reactions could target the sulfonyl group or the amide bond.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular targets: Such as enzymes, receptors, or nucleic acids.

    Pathways involved: Could include inhibition of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)BUTANAMIDE: Similar structure with a butanamide backbone.

    N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)ETHANAMIDE: Similar structure with an ethanamide backbone.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-4-yl)-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C18H19N3O3S/c1-13-17(12-19-21(13)2)20-18(22)9-10-25(23,24)16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,22)

InChI Key

RNQFGOMHYBYIQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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